3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound classified as a heterocyclic compound. It features a pyrazine ring with a methyl substitution and a pyrrolidine ring linked through a sulfanyl group. The tert-butyl ester group enhances the compound's stability, solubility, and reactivity, making it an interesting candidate for various chemical and biological applications. Its molecular formula is with a molecular weight of approximately 309.43 g/mol .
The synthesis of 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps, including:
The molecular structure of 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be represented as follows:
The structure can be depicted using SMILES notation: Cc1nccnc1SC1CCN(C(=O)OC(C)(C)C)C1
.
The chemical behavior of 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is influenced by its functional groups. Key reactions include:
The mechanism of action for 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may involve:
Further research is necessary to elucidate specific molecular targets and pathways involved in its action .
While specific physical properties such as melting point and boiling point are not readily available, general chemical properties include:
Relevant data from suppliers indicate that this compound is classified as hazardous due to its potential toxicity .
3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has potential applications in:
This compound represents a promising area for further research in both synthetic organic chemistry and pharmacology, warranting deeper exploration into its properties and applications.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3